molecular formula C8H7NO2 B104005 [(Z)-2-nitroethenyl]benzene CAS No. 15241-23-3

[(Z)-2-nitroethenyl]benzene

Cat. No. B104005
CAS RN: 15241-23-3
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-SREVYHEPSA-N
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Description

[(Z)-2-nitroethenyl]benzene is a chemical compound with the formula C8H7NO2 . It is also known as (Z)-2-nitro-1-phenylethylene and (Z)-2-Nitrovinylbenzene . The compound is a derivative of benzene, which is a simple aromatic hydrocarbon with 6 hydrogen atoms . The (Z)-2-nitroethenyl group is attached to the benzene ring, replacing one of the hydrogen atoms .


Molecular Structure Analysis

The molecular structure of [(Z)-2-nitroethenyl]benzene is available as a 2D Mol file or as a computed 3D SD file . The compound has a double bond, which is indicated by the (Z) configuration . The exact structure would need to be viewed using the appropriate software .

Scientific Research Applications

Biosynthesis in Millipedes

[(Z)-2-nitroethenyl]benzene, along with other nitro compounds, is found in the defense allomones of millipedes, specifically in Eutrichodesmus elegans and Eutrichodesmus armatus. Research has shown that certain precursors, such as phenylacetaldoximes and phenylacetonitrile, can be converted into these nitro compounds, revealing interesting aspects of millipede biochemistry and defense mechanisms (Kuwahara et al., 2018).

Chemical and Physical Properties

Studies have been conducted on the synthesis and properties of monoethoxy derivatives of (Z)-2-nitroethenylbenzene, focusing on their chromatographic and spectroscopic characteristics. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (By et al., 1990).

Catalytic Oxidation Studies

In the field of catalysis, (Z)-2-nitroethenylbenzene and related compounds have been explored for their role in the oxidation processes. For instance, in the selective oxidation of benzene to phenol using nitrous oxide, these compounds are studied to understand the reaction mechanisms and the role of catalysts like Fe-ZSM-5 (Ryder et al., 2003). Similarly, studies on ZSM-5 type zeolites for the selective oxidation of aromatic compounds have shed light on the design of active sites and reaction pathways (Kustov et al., 2000).

Environmental Monitoring

(Z)-2-nitroethenylbenzene compounds are also relevant in environmental monitoring, especially in the detection of toxic gases. Research on sensors, such as those based on boron nitride quantum dots decorated ZnO nanoplates, has demonstrated their efficacy in detecting toxic BTEX vapors, highlighting the practical applications of these compounds in safeguarding human health (Choudhury et al., 2020).

properties

IUPAC Name

[(Z)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOLBVUVDXHHL-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873028
Record name [(Z)-2-Nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-2-nitroethenyl]benzene

CAS RN

15241-23-3
Record name 2-Nitro-1-phenylethylene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015241233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149591
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(Z)-2-Nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITRO-1-PHENYLETHYLENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07KUE4ZYII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Benzaldehyde (10.0 g, 94.2 mmol) and nitromethane (5.1 mL, 94.2 mmol) were dissolved in MeOH, the solution was cooled to -18° C., and NaOH (3.9 g, 98.9 mmol) in aqueous solution (80 mL) was added while maintaining the temperature below -10° C. The mixture was stirred at 0° C. for 2 hours, then stored at 5° C. overnight. The solution was then poured into stirring acid (200 mL conc. HCl/300 mL H2O). The precipitate was collected, washed, and recrystallized from EtOH to afford the title compound as light orange needles (5.15 g, 37%).
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10 g
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5.1 mL
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3.9 g
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solution
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80 mL
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200 mL
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Yield
37%

Synthesis routes and methods II

Procedure details

Benzaldehyde (2, 52.35 g, 0.493 mol) and nitromethane (30.11 g, 0.493 mol) were dissolved in methanol (100 mL) in a two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel. NaOH (25.6 g, 0.641 mol) in ice/water (50 mL) was added dropwise to the solution keeping the temperature below 15° C. A fine slurry formed during the addition and methanol was added to allow stirring. After the addition the slurry was diluted with ice/water and the resulting clear solution was added dropwise to a solution of conc. HCl/H2O (200/300 mL); a yellow precipitate was formed during the addition. The precipitate was filtered on a buchner funnel, washed with water and crystallized from methanol obtaining pure 3 (58.78 g, 80%). Yellow needles. M.p. 57-58° C.
Quantity
52.35 g
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reactant
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30.11 g
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reactant
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100 mL
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25.6 g
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ice water
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50 mL
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300 mL
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ice water
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Synthesis routes and methods III

Procedure details

In the present application, the Henry reaction between p-hydroxy benzaldehyde and nitromethane at 90° C. was carried out, resulting in the formation of nitrostyrene. Typically, 20 mg of a particular aminofunctionalized mesoporous sample was added into a mixture of 122 mg (1 mmol) p-hydroxybenzaldehyde and 10 mL of nitromethane. The reaction mixture was stirred at 90° C. under nitrogen and aliquots of the reaction product were taken with a filter syringe and characterized by solution 1H NMR spectroscopy and GC-MS over the course of the reactions. The percent yield and conversion were determined by using 1H NMR spectra measured in deutrated acetone.
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde (500 mg, 1.7 mmol) and ammonium acetate (157 mg, 1.7 mmol) were taken up in nitromethane (11.6 mL) and the mixture was warmed to 80° C. for 1.5 hrs. After this time, the reaction was judged to be complete and the mixture was diluted in EtOAc (75 mL), washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Silica gel chromatography (gradient elution 0→15% EtOAc/Heptane) afforded the yellow solid nitrostyrene intermediate (500 mg). 1H NMR (CDCl3, 400 MHz) 8.30 (d, 2H), 7.80 (d, 2H), 4.82 (s, 2H), 3.76 (s, 3H), 2.78 (t, 2H), 2.20 (s, 3H), 2.12 (s, 3H), 1.80 (t, 2H), 1.26 (s, 6H) ppm. The intermediate compound was dissolved in 5 mL THF and added dropwise over 30 min to a stirring suspension of LiAlH4 (400 mg, 10 mmol) in 3 mL THF at 0° C. After addition was complete, the mixture was stirred at 50° C. After 5 hr total, excess reagent was quenched by addition of 3 g sodium sulfate dodecylhydrate. The resulting suspension was stirred for 30 min, during which time the grey color turned to white. Subsequently, the suspension was filtered, and the filtrate concentrated in vacuo to provide 2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine as a colorless oil, 450 mg. 1H NMR (CD3OD, 400 MHz) 4.84 (s, 2H), 3.60 (s, 3H), 2.80 (m, 4H), 2.70 (t, 2H), 2.14 (s, 3H), 2.06 (s, 3H), 1.78 (t, 2H), 1.22 (s, 3H), 1.20 (s, 3H) ppm.
Name
6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde
Quantity
500 mg
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reactant
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157 mg
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reactant
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11.6 mL
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reactant
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-2-nitroethenyl]benzene
Reactant of Route 2
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[(Z)-2-nitroethenyl]benzene
Reactant of Route 3
[(Z)-2-nitroethenyl]benzene
Reactant of Route 4
[(Z)-2-nitroethenyl]benzene

Citations

For This Compound
1
Citations
Y Kuwahara, Y Ichiki, M Morita, T Tanabe… - Journal of Pesticide …, 2018 - jstage.jst.go.jp
The defense allomones of two haplodesmid millipedes, Eutrichodesmus elegans and E. armatus (Polydesmida: Haplodesmidae), are known as a mixture of the following three nitro …
Number of citations: 1 www.jstage.jst.go.jp

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